molecular formula C17H21N3O4S B7054681 4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid

4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid

Cat. No.: B7054681
M. Wt: 363.4 g/mol
InChI Key: HSORBAVEEMSCBE-UHFFFAOYSA-N
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Description

4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoic acid core linked to a pyrazole ring, which is further substituted with a butan-2-yl and a cyclopropyl group, as well as a sulfamoyl group. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, which is achieved through the cyclization of appropriate hydrazine derivatives with diketones. The butan-2-yl and cyclopropyl groups are introduced via alkylation reactions using suitable alkyl halides under basic conditions. The sulfamoyl group is then attached through a sulfonation reaction using sulfamoyl chloride. Finally, the benzoic acid moiety is introduced through a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its sulfamoyl group may interact with cellular proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

    4-[(1-Butyl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid: Similar structure but with a butyl group instead of butan-2-yl.

    4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-11(2)20-16(12-4-5-12)15(10-18-20)19-25(23,24)14-8-6-13(7-9-14)17(21)22/h6-12,19H,3-5H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSORBAVEEMSCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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